
1-(Phenylpyridin-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylpyridin-4-ylmethyl)piperazine (1-PPP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 72-74°C. 1-PPP is a versatile compound that has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Aplicaciones Científicas De Investigación
1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a building block in the synthesis of a variety of compounds, including beta-lactams, pyridines, and heterocycles. It has also been used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a ligand in coordination chemistry, such as in the synthesis of lanthanide complexes.
Mecanismo De Acción
1-(Phenylpyridin-4-ylmethyl)piperazine is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, 1-(Phenylpyridin-4-ylmethyl)piperazine may interact with other molecules in the active site, such as cofactors, to further inhibit the enzyme's activity.
Biochemical and Physiological Effects
1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Phenylpyridin-4-ylmethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 72-74°C and a low solubility in water. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. The main limitation of 1-(Phenylpyridin-4-ylmethyl)piperazine is that it is a relatively expensive compound, which may make it difficult to obtain in large quantities.
Direcciones Futuras
1-(Phenylpyridin-4-ylmethyl)piperazine has numerous potential applications in scientific research. It could be used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. Additionally, it has potential applications in drug design, as it could be used to design inhibitors of enzymes involved in carbohydrate and lipid metabolism. Furthermore, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used in the synthesis of new compounds, such as beta-lactams and pyridines, as well as in the synthesis of lanthanide complexes. Finally, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used to study the structure and function of enzymes, as it binds to the active site of the enzyme and blocks the binding of the substrate.
Métodos De Síntesis
1-(Phenylpyridin-4-ylmethyl)piperazine can be synthesized by the reaction of 4-pyridin-2-ylmethylpiperazine with phenyl chloroformate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction yields 1-(Phenylpyridin-4-ylmethyl)piperazine in a yield of approximately 70%.
Propiedades
IUPAC Name |
1-[phenyl(pyridin-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYEGULHTYSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407677 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
CAS RN |
104523-21-9 |
Source


|
| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


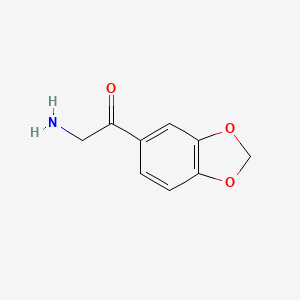
![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
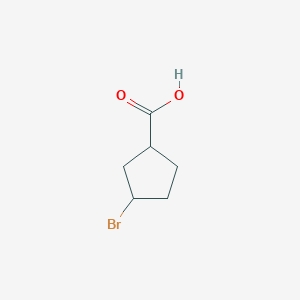
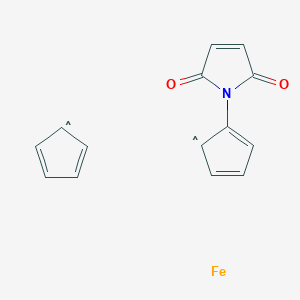


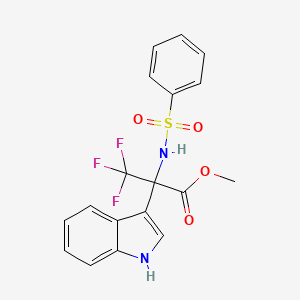
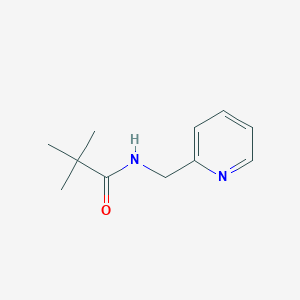

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
